5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like indole and thiophene derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the active site of the target, thereby modulating its function.
Biochemical Pathways
Related compounds such as indole and thiophene derivatives are known to influence a variety of biochemical pathways . These pathways often involve key enzymes and receptors, and their modulation can lead to downstream effects on cellular processes.
Result of Action
Structurally similar compounds like indole and thiophene derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(4-fluorophenyl)thiophene
- 5-bromo-2-methoxypyridine
- 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan and thiophene ring, along with the bromine and methoxy substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-16-10(8-4-5-18-7-8)6-14-12(15)9-2-3-11(13)17-9/h2-5,7,10H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBVNYZICEFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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